molecular formula C15H17NO B8590969 N-Benzyl-N-methoxy-1-phenylmethanamine CAS No. 112408-46-5

N-Benzyl-N-methoxy-1-phenylmethanamine

Cat. No. B8590969
M. Wt: 227.30 g/mol
InChI Key: UNQXZBBRPDTNLA-UHFFFAOYSA-N
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Patent
US04696964

Procedure details

A mixture of 5.11 g of methoxylaminehydrochloride, 20.87 g of benzylbromide and 25.8 g of sodium carbonate in 50 ml of dimethylformamide is heated at 85° C. for 4 hrs. The reaction mixture is treated with ether and water. The organic phase is separated and washed with water, dried (MgSO4) and evaporated under reduced pressure. Flash column chromatography of the residue affords the title compound as a clear colorless oil.
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
20.87 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O(N)C.[CH2:5](Br)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13](=[O:16])([O-])[O-].[Na+].[Na+].CCO[CH2:22][CH3:23].C[N:25]([CH3:28])C=O>O>[CH3:13][O:16][N:25]([CH2:28][C:23]1[CH:22]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
5.11 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
20.87 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CON(CC1=CC=CC=C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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